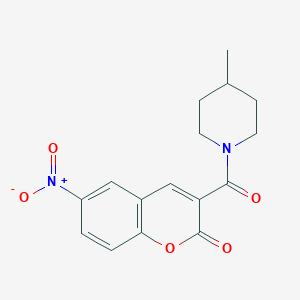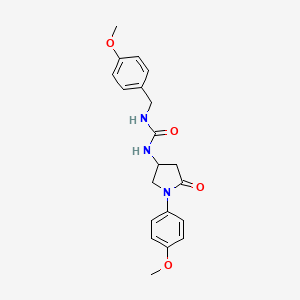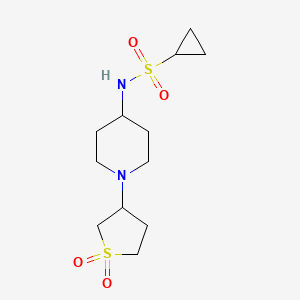
4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid” is a chemical compound with the formula C12H15NO4 . It is a substance used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight is 237.25 .Applications De Recherche Scientifique
1. Crystallography and Structure Analysis
4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid and its derivatives have been studied for their crystal structures. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, has been synthesized and analyzed using X-ray crystallography, revealing detailed structural information (Obreza & Perdih, 2012).
2. Coordination Polymers and Photophysical Properties
Derivatives of 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid have been used in the synthesis of lanthanide-based coordination polymers. These compounds exhibit interesting photophysical properties and have potential applications in luminescence and sensing technologies (Sivakumar et al., 2011).
3. Synthetic Ion Channels and Optical Gating
This compound has been utilized in the development of photosensitive synthetic ion channels, demonstrating its application in optical gating of nanofluidic devices. Such applications are significant in controlled release, sensing, and information processing technologies (Ali et al., 2012).
4. Molecular Interactions and DNA Binding
Studies have explored the interaction of pyridine-2-carboxylic acid derivatives, which are structurally related to 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, with DNA. These interactions are crucial for understanding the antimicrobial activities and potential therapeutic applications of these compounds (Tamer et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)11-7-10(1-4-13-11)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYFOFRSOLXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)
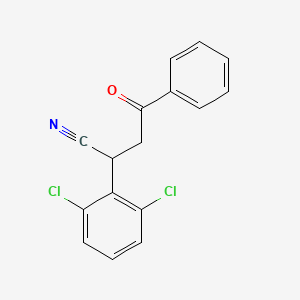
methanone](/img/structure/B2374905.png)


![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
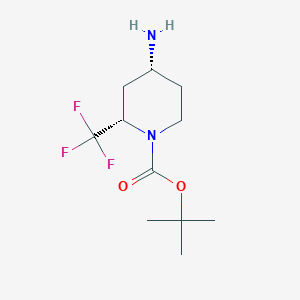

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
